1-Bromo-3-(3-(methylthio)-4-(trifluoromethyl)phenyl)propan-2-one 1-Bromo-3-(3-(methylthio)-4-(trifluoromethyl)phenyl)propan-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18827592
InChI: InChI=1S/C11H10BrF3OS/c1-17-10-5-7(4-8(16)6-12)2-3-9(10)11(13,14)15/h2-3,5H,4,6H2,1H3
SMILES:
Molecular Formula: C11H10BrF3OS
Molecular Weight: 327.16 g/mol

1-Bromo-3-(3-(methylthio)-4-(trifluoromethyl)phenyl)propan-2-one

CAS No.:

Cat. No.: VC18827592

Molecular Formula: C11H10BrF3OS

Molecular Weight: 327.16 g/mol

* For research use only. Not for human or veterinary use.

1-Bromo-3-(3-(methylthio)-4-(trifluoromethyl)phenyl)propan-2-one -

Specification

Molecular Formula C11H10BrF3OS
Molecular Weight 327.16 g/mol
IUPAC Name 1-bromo-3-[3-methylsulfanyl-4-(trifluoromethyl)phenyl]propan-2-one
Standard InChI InChI=1S/C11H10BrF3OS/c1-17-10-5-7(4-8(16)6-12)2-3-9(10)11(13,14)15/h2-3,5H,4,6H2,1H3
Standard InChI Key MLSFHUWZSZKUAN-UHFFFAOYSA-N
Canonical SMILES CSC1=C(C=CC(=C1)CC(=O)CBr)C(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a propan-2-one backbone substituted at position 3 with a phenyl ring bearing a methylthio group (-SMe) at the 3-position and a trifluoromethyl group (-CF₃) at the 4-position. A bromine atom is attached to the carbonyl-adjacent carbon (position 1). This arrangement creates a sterically and electronically complex molecule with distinct reactivity patterns.

Key Features:

  • Bromine: A potent leaving group, enabling nucleophilic substitution reactions.

  • Trifluoromethyl Group: Electron-withdrawing, enhancing electrophilicity of the carbonyl and influencing intermolecular interactions.

  • Methylthio Group: A sulfur-containing moiety amenable to oxidation or coordination chemistry.

The molecular formula is C₁₁H₁₀BrF₃OS, with a calculated molecular weight of 327.16 g/mol.

Synthesis and Optimization

Bromination Strategies

The synthesis of 1-bromo-3-(3-(methylthio)-4-(trifluoromethyl)phenyl)propan-2-one typically involves bromination of the parent ketone, 3-(3-(methylthio)-4-(trifluoromethyl)phenyl)propan-2-one. Common brominating agents include molecular bromine (Br₂) or N-bromosuccinimide (NBS).

Example Protocol:

  • Substrate: 3-(3-(methylthio)-4-(trifluoromethyl)phenyl)propan-2-one (1.0 equiv).

  • Reagent: NBS (1.1 equiv) in dichloromethane (DCM).

  • Conditions: Stirred at 0°C to room temperature for 6–12 hours.

  • Workup: Quenched with aqueous Na₂S₂O₃, extracted with DCM, and purified via column chromatography.

Yield: ~75–85% (estimated based on analogous brominations) .

Reactivity and Functionalization

Nucleophilic Substitution

The bromine atom at position 1 is highly susceptible to displacement by nucleophiles (e.g., amines, alkoxides), making the compound a versatile intermediate. For example:

1-Bromo-ketone+NaOR1-OR-substituted ketone+NaBr\text{1-Bromo-ketone} + \text{NaOR} \rightarrow \text{1-OR-substituted ketone} + \text{NaBr}

This reactivity is critical for derivatizing the propan-2-one scaffold .

Carbonyl Chemistry

The ketone group undergoes standard transformations:

  • Reduction: Catalytic hydrogenation or hydride reduction yields secondary alcohols.

  • Condensation: Reaction with hydrazines or hydroxylamines forms hydrazones or oximes, useful in heterocycle synthesis.

Sulfur-Based Modifications

The methylthio group can be oxidized to sulfoxides or sulfones using agents like m-CPBA or H₂O₂, altering electronic properties and solubility .

Applications in Medicinal Chemistry

Trifluoromethyl Group in Drug Design

The -CF₃ group is a hallmark of modern pharmaceuticals, improving metabolic stability and membrane permeability. For instance, trifluoromethylated indole derivatives exhibit enhanced bioactivity . While direct evidence for 1-bromo-3-(3-(methylthio)-4-(trifluoromethyl)phenyl)propan-2-one is lacking, its structural analogs suggest potential in:

  • Antimicrobial Agents: Trifluoromethyl groups disrupt microbial membrane integrity.

  • Anti-inflammatory Compounds: Sulfur-containing moieties modulate cytokine pathways.

Synthetic Intermediates

The compound serves as a precursor for:

  • Heterocycles: Cyclization with bifunctional nucleophiles yields pyrrolidines or pyrazoles.

  • Ligand Design: Sulfur and oxygen atoms facilitate coordination to transition metals.

Comparative Analysis of Analogous Compounds

Compound NameKey Structural DifferencesReactivity Insights
1-Bromo-3-(4-fluorophenyl)propan-2-oneFluorine instead of -CF₃Lower electron-withdrawing effect
1-Bromo-3-(methylthio)phenylpropan-2-oneLacks -CF₃ groupReduced lipophilicity

Table 1: Structural and functional comparisons highlight the unique role of the trifluoromethyl group in enhancing electrophilicity and bioactivity.

Challenges and Future Directions

Synthetic Hurdles

  • Regioselectivity: Competing reactions during bromination may require directing groups.

  • Purification: Polar byproducts from sulfur oxidation complicate isolation.

Biological Studies

  • In vitro Screening: Prioritize assays for antimicrobial and kinase inhibition activity.

  • Structure-Activity Relationships (SAR): Systematic derivatization to identify pharmacophores.

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